molecular formula C12H16N2O B1266574 2-Phenyl-2-pyrrolidin-1-ylacetamide CAS No. 31788-79-1

2-Phenyl-2-pyrrolidin-1-ylacetamide

Cat. No.: B1266574
CAS No.: 31788-79-1
M. Wt: 204.27 g/mol
InChI Key: KOOCKGZDBDXXAK-UHFFFAOYSA-N
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Description

2-Phenyl-2-pyrrolidin-1-ylacetamide is an organic compound with the molecular formula C12H16N2O It belongs to the class of phenylacetamides and is known for its psychoactive properties This compound is characterized by the presence of a pyrrolidine ring attached to a phenyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2-pyrrolidin-1-ylacetamide typically involves the reaction of phenylacetic acid with pyrrolidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the desired amide under mild conditions. The reaction can be summarized as follows:

  • Formation of Intermediate Ester

    • Phenylacetic acid reacts with DCC to form an activated ester.
    • Pyrrolidine is then added to the reaction mixture, leading to the formation of the intermediate ester.
  • Conversion to Amide

    • The intermediate ester is treated with a suitable amine, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of contamination and ensures consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2-pyrrolidin-1-ylacetamide undergoes various chemical reactions, including:

  • Oxidation

    • The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the phenyl ring, leading to the formation of phenylacetic acid derivatives.
  • Reduction

    • Reduction of the amide group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4). This reaction converts the amide to the corresponding amine.
  • Substitution

    • The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Nitric acid, halogens, acidic or neutral conditions.

Major Products Formed

    Oxidation: Phenylacetic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated phenyl derivatives.

Scientific Research Applications

  • Chemistry

    • Used as a building block for the synthesis of more complex organic molecules.
    • Serves as a precursor in the preparation of pharmaceuticals and agrochemicals.
  • Biology

    • Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
  • Medicine

    • Explored for its psychoactive properties and potential use in the treatment of neurological disorders.
    • Studied for its anticonvulsant and analgesic effects.
  • Industry

    • Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Phenyl-2-pyrrolidin-1-ylacetamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to receptors in the central nervous system, modulating neurotransmitter release and uptake. This interaction leads to changes in neuronal activity, resulting in its psychoactive and potential therapeutic effects.

Comparison with Similar Compounds

2-Phenyl-2-pyrrolidin-1-ylacetamide can be compared with other similar compounds, such as:

  • Phenylacetamide

    • Lacks the pyrrolidine ring, resulting in different chemical and biological properties.
    • Primarily used as an intermediate in organic synthesis.
  • Pyrrolidine

    • Contains only the pyrrolidine ring without the phenyl and acetamide groups.
    • Used as a precursor in the synthesis of various pharmaceuticals and agrochemicals.
  • Amphetamines

    • Share structural similarities with this compound but have distinct pharmacological profiles.
    • Known for their stimulant effects and use in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.

The uniqueness of this compound lies in its combination of the phenyl, pyrrolidine, and acetamide moieties, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-phenyl-2-pyrrolidin-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-12(15)11(14-8-4-5-9-14)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOCKGZDBDXXAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(C2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601304954
Record name α-Phenyl-1-pyrrolidineacetamide
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Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31788-79-1
Record name α-Phenyl-1-pyrrolidineacetamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenyl-2-pyrrolidin-1-ylacetamide
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Record name NSC163396
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Record name α-Phenyl-1-pyrrolidineacetamide
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Record name 2-phenyl-2-pyrrolidin-1-ylacetamide
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